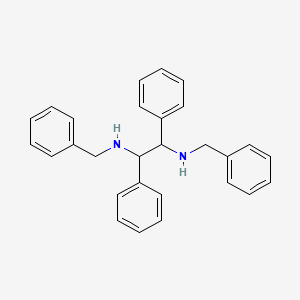

N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine

CAS No.: 24431-19-4

Cat. No.: VC17940074

Molecular Formula: C28H28N2

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24431-19-4 |

|---|---|

| Molecular Formula | C28H28N2 |

| Molecular Weight | 392.5 g/mol |

| IUPAC Name | N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine |

| Standard InChI | InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2 |

| Standard InChI Key | QEUWNGJNPLRKLR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Stereochemistry

N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine is systematically named (1S,2S)-1,2-diphenyl-N¹,N²-bis(phenylmethyl)-1,2-ethanediamine, reflecting its stereospecific configuration. The (1S,2S) designation indicates that both chiral centers adopt an S configuration, conferring a defined spatial arrangement critical for its role in enantioselective reactions . Synonyms include (1S,2S)-N¹,N²-dibenzyl-1,2-diphenylethane-1,2-diamine and 1S,2S-N,N'-bis(phenylmethyl)-1,2-diphenyl-1,2-ethanediamine, underscoring its recognition across chemical databases .

Molecular Architecture

The compound’s structure comprises a central ethanediamine core with phenyl groups at the 1 and 2 positions and benzyl groups attached to the amine nitrogens. This arrangement creates a sterically hindered environment, which stabilizes transition states in catalytic cycles. Density functional theory (DFT) calculations predict a planar geometry for the aromatic rings, with intramolecular hydrogen bonding between the amine hydrogens and π-electrons of adjacent phenyl groups .

Synthesis and Reaction Optimization

Electrochemical Imino-Pinacol Coupling

A breakthrough in synthesizing N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine involves manganese-promoted electrochemical imino-pinacol coupling. Cui et al. reported a one-pot reaction combining aniline (4a) and benzaldehyde (5a) in methanol with Mn(OAc)₃·2H₂O as a promoter and n-Bu₄NOAc as the electrolyte . Tin electrodes facilitated the reaction at 8 mA for 2 hours, yielding 91% of the target diamine after column chromatography .

Reaction Conditions:

-

Substrates: Aniline (0.2 mmol), benzaldehyde (0.2 mmol)

-

Catalyst: Mn(OAc)₃·2H₂O (0.04 mmol)

-

Electrolyte: 0.05 M n-Bu₄NOAc in MeOH

-

Electrodes: Sn (anode and cathode)

-

Current: 8 mA

Solvent and Electrolyte Optimization

The choice of solvent and electrolyte significantly impacts yield. As shown in Table 1, methanol outperformed alternatives like acetonitrile (MeCN) and tetrahydrofuran (THF), achieving a 78% yield of the desired product (6c) when paired with n-Bu₄NOAc .

Table 1: Solvent Optimization for Electrochemical Synthesis

| Solvent | Yield of 6c (%) | Yield of Byproduct 10c (%) |

|---|---|---|

| MeOH | 78 | <5 |

| MeCN | 70 | 10 |

| THF | 25 | 30 |

| DMF | 49 | 22 |

Data sourced from Table S8 and S13 of Cui et al.

Notably, mixed solvents like MeOH:THF (1:1) reduced byproduct formation, suggesting that solvent polarity modulates intermediate stability .

Physicochemical Properties

Thermal Stability and Density

The compound exhibits a predicted boiling point of 535.7±45.0°C and a density of 1.101±0.06 g/cm³, consistent with its high molecular weight and aromaticity . These properties necessitate storage under inert gas (N₂ or Ar) at 2–8°C to prevent oxidative degradation .

Acidity and Solubility

The pKa of the amine groups is approximately 7.75±0.39, indicating moderate basicity . Solubility tests reveal preferential dissolution in polar aprotic solvents (e.g., DMF, DMA) over hydrocarbons, aligning with its dipolar nature .

Applications in Asymmetric Catalysis

Chiral Ligand Design

The compound’s rigid (1S,2S) configuration makes it a candidate for designing chiral ligands. Preliminary studies suggest utility in asymmetric hydrogenation and cross-coupling reactions, where its steric bulk enhances enantiomeric excess (ee) .

Pharmaceutical Intermediates

Vicinal diamines are precursors to bioactive molecules, including kinase inhibitors and antipsychotics. While direct applications of this compound remain underexplored, its structural analogs are prevalent in drug discovery pipelines .

Recent Advances and Future Directions

Electrochemical Methodologies

Cui et al.’s work exemplifies the shift toward sustainable synthesis, replacing traditional stoichiometric reductants with electrochemical activation . Future research may explore photoelectrochemical variants to further reduce energy consumption.

Computational Modeling

DFT and molecular dynamics simulations could elucidate the compound’s interaction with metal catalysts, guiding the design of next-generation asymmetric catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume